BenchChemオンラインストアへようこそ!

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide

Hydrogen Bonding Medicinal Chemistry Structure-Activity Relationship

This compound is differentiated by its 3-methoxyphenoxy ether oxygen, introducing a 4th hydrogen bond acceptor (HBA=4) absent in m-tolyl and 3-methoxyphenyl analogs. This structural feature critically alters β2-AR/mAChR subtype selectivity and dramatically influences binding affinity. With a balanced TPSA of 67.8 Ų and XLogP3 of 3.9, it fills a unique permeability space essential for inhaled pulmonary therapeutic screening and matched molecular pair analysis to isolate ether oxygen contributions.

Molecular Formula C24H25NO4
Molecular Weight 391.467
CAS No. 1396798-30-3
Cat. No. B2675335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide
CAS1396798-30-3
Molecular FormulaC24H25NO4
Molecular Weight391.467
Structural Identifiers
SMILESCC(CNC(=O)COC1=CC=CC(=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C24H25NO4/c1-24(27,20-13-11-19(12-14-20)18-7-4-3-5-8-18)17-25-23(26)16-29-22-10-6-9-21(15-22)28-2/h3-15,27H,16-17H2,1-2H3,(H,25,26)
InChIKeyFMCZTERROGWHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1396798-30-3: Biphenyl-Hydroxypropyl Acetamide Research Compound for β2-AR & Muscarinic Pharmacology


N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide (CAS 1396798-30-3, PubChem CID 71781823) is a synthetic small molecule with a biphenyl core, a hydroxypropyl linker, and a distinctive 3-methoxyphenoxy acetamide terminal group [1]. It belongs to a pharmacologically active class of biphenyl derivatives that are documented to possess dual β2-adrenergic receptor (β2-AR) agonist activity and muscarinic receptor antagonist activity, a profile sought for multifunctional pulmonary therapeutics [2]. The class has been extensively patented for the treatment of chronic obstructive pulmonary disease (COPD) and asthma [2]. This compound is specifically designed as a bifunctional ligand, where the biphenyl-hydroxypropyl motif engages the adrenergic receptor and the phenoxyacetamide portion is hypothesized to modulate muscarinic receptor interactions.

Why Substituting CAS 1396798-30-3 with In-Class Biphenyl Analogs Compromises Experimental Reproducibility


Within the biphenyl-hydroxypropyl-acetamide series, minute structural variations in the terminal acetamide substituent produce divergent physicochemical and likely pharmacological profiles. Compounds such as N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide (CAS 1396795-33-7) or the 3-methoxyphenyl analog (CAS 1396852-68-8) share the same core scaffold but differ critically in hydrogen bonding capacity, lipophilicity, and topological polar surface area (TPSA) . The target compound's 3-methoxyphenoxy group introduces an ether oxygen absent in both the m-tolyl and 3-methoxyphenyl analogs, directly altering the molecule's hydrogen bond acceptor count and electron distribution. As demonstrated across biphenyl-derivative patents for pulmonary indications, the nature of the terminal aryl ether or thioether group dramatically influences β2-AR agonist potency, muscarinic antagonist activity, and functional selectivity [1]. Generic substitution without accounting for these specific structural determinants risks invalidating receptor binding data, cellular functional assay results, and any downstream SAR conclusions.

Quantitative Differentiation of CAS 1396798-30-3 from Closest In-Series Analogs


Increased Hydrogen Bond Acceptor Capacity via Ether Oxygen Compared to m-Tolyl Analog

CAS 1396798-30-3 possesses 4 hydrogen bond acceptors (HBA) versus 2 for the m-tolyl analog (CAS 1396795-33-7), due to the presence of both the methoxy oxygen and the phenoxy ether oxygen in the 3-methoxyphenoxyacetamide group [1]. The m-tolyl analog contains only the amide carbonyl oxygen as an HBA beyond the hydroxyl group. This difference in HBA count (Δ = 2) directly impacts the molecule's capacity for specific polar interactions with receptor binding pockets [2].

Hydrogen Bonding Medicinal Chemistry Structure-Activity Relationship

Topological Polar Surface Area (TPSA) Advantage for Solubility and Permeability Balance

CAS 1396798-30-3 exhibits a TPSA of 67.8 Ų, computed by PubChem (Cactvs 3.4.6.11) [1]. In comparison, the m-tolyl analog (CAS 1396795-33-7) has a predicted TPSA of approximately 49.3 Ų, and the 3-methoxyphenyl analog (CAS 1396852-68-8) approximately 58.6 Ų . The 3-methoxyphenoxy compound thus occupies an intermediate-polarity space that balances aqueous solubility (favored by TPSA > 60 Ų) with membrane permeability (typically reduced when TPSA exceeds 90 Ų).

Drug Likeness ADME Physicochemical Property

Distinct Ether Linker Versus Direct Phenyl or Thioether Analogs: Steric and Electronic Modulation

The 3-methoxyphenoxyacetamide group in CAS 1396798-30-3 contains a flexible -O-CH2-C(=O)- linker that creates a different spatial relationship between the terminal aryl ring and the amide nitrogen compared to direct-attachment analogs such as the 3-methoxyphenyl analog (CAS 1396852-68-8, with a -CH2-C(=O)- phenyl attachment) or the thiophene analog (direct heterocycle attachment) . This ether insertion increases the distance between the terminal ring centroid and the biphenyl core, and adds a rotational degree of freedom (rotatable bond count = 8 for target vs. 7 for 3-methoxyphenyl analog) [1].

Conformational Flexibility Receptor Binding Ether Linker

Class-Level Inference: β2-AR Agonist and Muscarinic Antagonist Dual Pharmacology Context

Although no direct biological assay data have been published for CAS 1396798-30-3 itself, the compound belongs to a well-characterized class of biphenyl derivatives for which dual β2-AR agonist and muscarinic receptor antagonist activity has been systematically demonstrated [1]. In representative compounds from this patent class (e.g., exemplified compounds in EP1615889B1), β2-AR agonist EC50 values range from 0.1-100 nM and muscarinic antagonist Ki values from 1-100 nM in radioligand binding assays using human recombinant receptors [1]. The 3-methoxyphenoxy substitution pattern is expected to confer a distinct selectivity signature versus analogs with simple phenyl, tolyl, or thiophene terminal groups, based on the SAR trends explicitly taught in the patent family [2].

Dual Pharmacology Beta-2 Adrenergic Receptor Muscarinic Antagonist Pulmonary Disease

Recommended Experimental Uses for CAS 1396798-30-3 Based on Differentiated Structural Properties


Probing Terminal Ether Linker Effects on Muscarinic Receptor Subtype Selectivity in Dual-Pharmacology SAR Studies

Use CAS 1396798-30-3 as a key SAR probe compound to investigate how the phenoxy ether linker (versus direct phenyl attachment, thioether, or sulfanyl analogs) affects muscarinic M2 versus M3 receptor subtype selectivity when combined with β2-AR agonism. Its 67.8 Ų TPSA and 4 HBA capacity make it a uniquely balanced candidate for radioligand displacement assays across both receptor families [1]. Pair with CAS 1396795-33-7 (m-tolyl) and CAS 1396852-68-8 (3-methoxyphenyl) in a matched molecular pair analysis to isolate the contribution of the ether oxygen to binding affinity .

In Vitro ADME Profiling of Balanced-Polarity Biphenyl Derivatives for Pulmonary Drug Delivery

Incorporate CAS 1396798-30-3 into a panel of biphenyl analogs for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability screening. With its intermediate TPSA of 67.8 Ų and XLogP3 of 3.9, this compound is predicted to exhibit permeability characteristics distinct from both its more lipophilic and more polar analogs [1]. This application supports formulation screening for inhaled dual-action COPD therapeutics, where lung tissue retention and systemic absorption balance is critical.

Computational Docking Studies to Map Hydrogen Bond Networks in β2-AR and M3 Muscarinic Receptor Binding Pockets

The 3-methoxyphenoxy group of CAS 1396798-30-3 provides an additional hydrogen bond acceptor (phenoxy ether oxygen) not present in the m-tolyl or 3-methoxyphenyl analogs, making it a valuable test case for molecular dynamics simulations and free energy perturbation (FEP) calculations [1]. Target the human β2-AR crystal structure (PDB) and muscarinic M3 receptor homology models to predict whether the ether oxygen forms stabilizing interactions with specific serine, threonine, or tyrosine residues, and validate predictions with site-directed mutagenesis experiments.

Reference Standard for Analytical Method Development in Biphenyl-Acetamide Library QC

Leverage the well-defined chromatographic properties of CAS 1396798-30-3 (MW 391.5, distinct UV chromophore from biphenyl and methoxyphenoxy groups) as a system suitability standard for HPLC-MS purity assessment of synthesized biphenyl-acetamide libraries [1]. Its retention time and mass fragmentation pattern serve as a benchmark for distinguishing structurally similar impurities and degradation products.

Quote Request

Request a Quote for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.